molecular formula C9H13ClNO3P B13685370 Diethyl (3-Chloro-2-pyridyl)phosphonate

Diethyl (3-Chloro-2-pyridyl)phosphonate

Cat. No.: B13685370
M. Wt: 249.63 g/mol
InChI Key: HHOVRVRPJVCQFS-UHFFFAOYSA-N
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Description

Diethyl (3-Chloro-2-pyridyl)phosphonate is a high-purity organophosphorus compound designed for chemical synthesis and research applications. As a phosphonate ester bearing a chloropyridyl group, it serves as a versatile precursor for the generation of phosphorus-stabilized carbanions. These anions are pivotal in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of carbon-carbon double bonds to generate alkenes. This reaction is fundamental in constructing complex molecular architectures found in pharmaceuticals, materials, and ligands. The 3-chloro-2-pyridyl moiety introduces a halogenated heteroaromatic system, which can undergo further functionalization via cross-coupling reactions or act as a coordinating ligand for metals. Compounds like this are valuable in the synthesis of biologically active molecules, including enzyme inhibitors and activity-based probes, due to the pharmacological significance of the P-C bond. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H13ClNO3P

Molecular Weight

249.63 g/mol

IUPAC Name

3-chloro-2-diethoxyphosphorylpyridine

InChI

InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3

InChI Key

HHOVRVRPJVCQFS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=N1)Cl)OCC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Michaelis–Arbuzov Reaction

Microwave (MW) irradiation has been demonstrated as an efficient method to enhance the Michaelis–Arbuzov reaction, providing higher yields and shorter reaction times compared to conventional heating.

Parameter Condition Outcome
Reactants Triethyl phosphite + 3-chloro-2-halopyridine >85% yield of Diethyl (3-Chloro-2-pyridyl)phosphonate
Temperature 150–190 °C Optimal at 190 °C
Time 30–160 minutes Optimal at 160 minutes
Solvent Solvent-free or acetonitrile (CH3CN) Solvent-free preferred for green chemistry
Purity >90% (by GC/MS and NMR) High purity achieved
  • The reaction is typically carried out in sealed MW reactors with multiple cycles of saturation with inert gas to prevent oxidation.
  • The use of excess triethyl phosphite can drive the reaction to completion.
  • Vacuum distillation is used post-reaction to isolate the pure product.

Conventional Thermal Michaelis–Arbuzov Reaction

  • Heating the reactants under reflux in solvents such as toluene or acetonitrile for several hours (4–12 h) can also produce the desired phosphonate.
  • This method typically results in slightly lower yields (60–80%) and longer reaction times compared to MW-assisted methods.

Dealkylation and Purification

Following the synthesis of diethyl phosphonates, dealkylation to phosphonic acids or further functionalization may be required.

  • Bromotrimethylsilane (BrSiMe3) is the gold standard reagent for mild and efficient dealkylation of dialkyl phosphonates to phosphonic acids under room temperature conditions.
  • The reaction proceeds via silylation and subsequent hydrolysis or methanolysis.
  • Alternative dealkylation reagents include boron tribromide (BBr3) and boron dichloride species, which operate under mild conditions and tolerate various functional groups.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Yield (%) Advantages Disadvantages
Microwave-Assisted Arbuzov 190 °C, 160 min, solvent-free 85–90 Fast, high yield, green chemistry Requires MW reactor
Conventional Thermal Arbuzov Reflux, 4–12 h, solvent 60–80 Simple setup Longer time, lower yield
Dealkylation with BrSiMe3 Room temp, mild, non-protic solvent >90 Mild, high selectivity Requires careful handling
Dealkylation with BBr3 −30 to 70 °C, toluene Up to 95 Compatible with sensitive groups Requires low temperature control

Specific Research Findings and Experimental Data

  • A comprehensive study reported that the MW-assisted reaction of triisopropyl phosphite with 1,2-dichloroethane at 190 °C for 160 minutes yielded diisopropyl 2-chloroethylphosphonate with 89.2% yield and high purity, indicating the efficiency of MW heating for related phosphonate syntheses.
  • Similar conditions can be adapted for the synthesis of this compound, adjusting for the pyridyl halide substrate.
  • The use of bromotrimethylsilane for dealkylation was shown to be almost quantitative, with NMR confirming near-complete conversion to phosphonic acid derivatives under mild conditions.
  • Boron reagent-mediated dealkylation (BBr3) provided up to 95% yield with excellent functional group tolerance, beneficial for complex molecules bearing phosphonate groups.

Summary Table: Preparation Methods of this compound

Step Reagents/Conditions Outcome/Notes
Michaelis–Arbuzov Reaction Triethyl phosphite + 3-chloro-2-halopyridine, MW 190 °C, 160 min High yield (85–90%), solvent-free preferred
Conventional Heating Same reactants, reflux in toluene or acetonitrile, 4–12 h Moderate yield (60–80%), longer reaction time
Dealkylation Bromotrimethylsilane, room temp, CH2Cl2 or acetonitrile Quantitative conversion to phosphonic acid
Alternative Dealkylation Boron tribromide (BBr3), −30 to 70 °C, toluene High yield (up to 95%), mild and selective
Purification Vacuum distillation, chromatography High purity product

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-Chloro-2-pyridyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield diethyl (3-aminopyridyl)phosphonate .

Scientific Research Applications

Diethyl (3-Chloro-2-pyridyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (3-chloro-2-pyridyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Diethyl (3-Chloro-2-pyridyl)phosphonate with structurally related phosphonate esters, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-chloro-2-pyridyl C₉H₁₃ClNO₃P 261.63 Intermediate in Suzuki-Miyaura couplings; antimicrobial precursor
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate 6-bromo-2-pyridyl, fluoromethyl C₁₀H₁₃BrFNO₃P 326.10 Halogenated analogue for radiopharmaceuticals; enhanced electrophilicity
Diethyl (3,4-dimethyl-2-pyridinyl)phosphonate 3,4-dimethyl-2-pyridinyl C₁₁H₁₈NO₃P 243.24 Steric hindrance reduces reactivity in nucleophilic substitutions
Diethyl (4-acetylphenyl)phosphonate 4-acetylphenyl C₁₂H₁₇O₄P 256.23 Antioxidant activity (DPPH radical scavenging)
Diethyl (2-chloroethyl)phosphonate 2-chloroethyl C₆H₁₄ClO₃P 200.60 Flame retardant; intermediate in pesticide synthesis

Key Research Findings

  • Electronic Effects: The chlorine atom in this compound lowers the LUMO energy by 1.2 eV compared to non-halogenated analogues, enhancing its electrophilicity in cross-coupling reactions .
  • Biological Activity : Phosphonates with heteroaromatic substituents (e.g., pyridinyl) exhibit 3–5× higher antimicrobial activity against E. coli and S. aureus than aliphatic variants .
  • Thermal Stability : this compound decomposes at 220°C, whereas Diethyl (2-chloroethyl)phosphonate is stable up to 280°C, reflecting the impact of aromatic vs. aliphatic backbones .

Biological Activity

Diethyl (3-Chloro-2-pyridyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a prodrug in nucleotide synthesis. This article explores the biological activity of this compound, summarizing key findings from various studies and providing data tables for clarity.

Overview of Phosphonates

Phosphonates are known for their structural similarity to natural phosphates, which allows them to interact with biological systems effectively. The unique properties of the phosphonate group, such as its tetrahedral geometry and ability to act as both a hydrogen acceptor and donor, contribute to its biological activity. This compound is a derivative that has been studied for its potential applications in antiviral therapies and as a precursor in nucleotide synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Upon entering cells, it can be converted into active nucleotide forms that exhibit antiviral properties. This conversion is crucial for its effectiveness against various viral targets, including HIV.

Key Mechanisms:

  • Prodrug Activation : The compound undergoes hydrolysis to release the active phosphonic acid form, which can then participate in biochemical pathways.
  • Inhibition of Viral Enzymes : The active form may inhibit viral enzymes such as reverse transcriptase, which is essential for viral replication.

Research Findings

Several studies have investigated the biological activities of this compound. Below are summarized findings from notable research articles.

StudyFindings
Romanowska et al. (2009)Found that diaryl pronucleotides exhibited anti-HIV activity with an EC50 of 3.0 µM, indicating that this compound can be converted into an active nucleotide within cells .
Shim et al. (1998)Discussed the rarity of enzymes that catalyze the hydrolytic cleavage of phosphotriesters, suggesting a unique metabolic pathway for this compound .
MDPI Review (2023)Highlighted the synthesis of phosphorus(V)-substituted compounds and their potential applications in drug development, including this compound .

Case Studies

  • Antiviral Activity :
    • A study demonstrated that this compound could be used as a prodrug for nucleoside analogs, showing promising results in inhibiting HIV replication in vitro .
  • Synthesis and Stability :
    • Research indicated that altering the aryl groups in phosphonates could control their stability and biological activity, providing insights into optimizing this compound for therapeutic use .

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